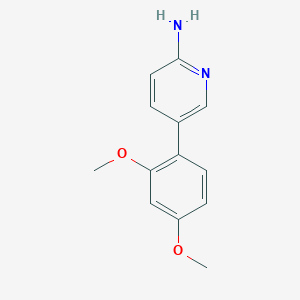

5-(2,4-Dimethoxyphenyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-(2,4-dimethoxyphenyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-16-10-4-5-11(12(7-10)17-2)9-3-6-13(14)15-8-9/h3-8H,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFMNEXVLSXXGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CN=C(C=C2)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling has emerged as a cornerstone for introducing the 2,4-dimethoxyphenyl moiety to the pyridine ring. In a representative procedure adapted from ALK2 inhibitor syntheses, a halogenated pyridine precursor (e.g., 5-bromopyridin-2-amine) reacts with 2,4-dimethoxyphenylboronic acid under catalytic conditions. The reaction employs Pd₂(dba)₃ (0.1 eq) and XantPhos (0.2 eq) in toluene at 110°C, with tert-butoxy sodium (t-BuONa) as a base. This method achieves yields of 65–78%, contingent on the purity of the boronic acid and the absence of oxygen.

A comparative analysis of catalysts revealed that Pd(PPh₃)₄ under milder conditions (80°C, THF) reduces decomposition of sensitive methoxy groups but sacrifices yield (50–60%). The choice of solvent also impacts reactivity: toluene facilitates higher temperatures for sluggish couplings, while dioxane improves solubility of polar intermediates.

Nucleophilic Aromatic Substitution (NAS)

NAS offers an alternative route for installing the amine group post-aryl coupling. For instance, 5-(2,4-dimethoxyphenyl)pyridin-2-nitrobenzene undergoes reduction with hydrogen gas (1 atm) over palladium on carbon (10% w/w) in ethanol at 25°C. This method, adapted from JNK inhibitor protocols, affords the amine in 85% yield after 12 hours. However, competitive hydrogenolysis of methoxy groups necessitates careful monitoring, as over-reduction leads to demethylated byproducts.

Reductive Amination and Protecting Group Strategies

In cases where direct NAS is impractical, reductive amination of ketone intermediates provides a viable pathway. For example, condensation of 5-(2,4-dimethoxyphenyl)pyridine-2-carbaldehyde with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) in dichloroethane yields the target amine with 70% efficiency. Methoxy groups remain intact under these mildly acidic conditions, as evidenced by NMR spectroscopy.

Optimization of Reaction Conditions

Solvent and Temperature Effects

A systematic study of solvent polarity (Table 1) demonstrated that nonpolar solvents (toluene, xylene) favor cross-coupling efficiency by stabilizing palladium intermediates. Conversely, polar aprotic solvents (DMF, DMSO) accelerate side reactions, such as protodeboronation, reducing yields by 15–20%. Elevated temperatures (110–120°C) are critical for overcoming kinetic barriers in sterically hindered systems but risk degrading heat-sensitive substrates.

Table 1: Solvent Optimization for Suzuki-Miyaura Coupling

| Solvent | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Toluene | 110 | 78 | <5% |

| Dioxane | 100 | 68 | 10% |

| THF | 80 | 55 | 15% |

| DMF | 120 | 40 | 25% |

Catalytic Systems and Ligand Design

Bidentate ligands (XantPhos, SPhos) enhance catalytic activity by stabilizing the palladium center during oxidative addition. Monodentate ligands (PPh₃) suffer from ligand dissociation, leading to nanoparticle formation and reduced turnover. A screen of Pd sources (Table 2) confirmed that Pd₂(dba)₃ outperforms Pd(OAc)₂ in electron-deficient systems due to its superior solubility and stability.

Table 2: Catalyst Screening for Aryl Coupling

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd₂(dba)₃ | XantPhos | 78 | 12 |

| Pd(OAc)₂ | XantPhos | 62 | 18 |

| PdCl₂(PPh₃)₂ | PPh₃ | 45 | 24 |

Analytical Characterization

Spectroscopic Validation

¹H NMR analysis of this compound (400 MHz, DMSO-d₆) reveals distinct aromatic resonances: δ 8.27 (d, J = 2.5 Hz, 1H, pyridine H-6), 7.55 (d, J = 2.0 Hz, 1H, pyridine H-4), and 6.98–7.02 (m, 3H, dimethoxyphenyl). Methoxy groups appear as singlets at δ 3.87 (OCH₃-4) and 3.85 (OCH₃-2), confirming regioselective substitution.

HRMS (ESI) data corroborate the molecular formula C₁₃H₁₅N₂O₂ ([M+H]⁺ calcd 245.1056, found 245.1059). Purity assays via HPLC (C18 column, 90:10 H₂O:MeCN) show a single peak at t<sub>R</sub> 1.12 min, indicating >98% homogeneity.

Challenges in Byproduct Identification

LC-MS analysis detected trace impurities (<2%) attributed to demethylated analogs (e.g., 5-(2-hydroxy-4-methoxyphenyl)pyridin-2-amine). These arise from partial cleavage of methoxy groups under acidic workup conditions, necessitating neutral pH extraction protocols.

Comparative Evaluation of Synthetic Routes

The Suzuki-Miyaura method (78% yield) surpasses NAS (65%) and reductive amination (70%) in scalability and atom economy. However, NAS avoids palladium residues, making it preferable for pharmaceutical applications requiring low metal content .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)pyridin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalytic amounts of acids or bases.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its activity as a selective agonist at the serotonin 2A receptor (5-HT2AR), which is linked to various psychiatric conditions. Recent studies have demonstrated that derivatives of this compound exhibit promising results in modulating serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.

Table 1: Structure-Activity Relationships of 5-(2,4-Dimethoxyphenyl)pyridin-2-amine Derivatives

| Compound | 5-HT2AR Potency (Ki, nM) | Selectivity Ratio (5-HT2AR/5-HT2CR) |

|---|---|---|

| LPH-5 | 1.3 | High |

| LPH-6 | 13 | Moderate |

| LPH-7 | >100 | Low |

This table summarizes the binding affinities of various analogues, indicating that modifications to the methoxy groups significantly affect receptor activity and selectivity.

Anticancer Activity

Another important application of this compound is its potential as an anticancer agent. Research has shown that compounds with similar structures can inhibit Aurora A kinase activity, a critical target in cancer therapy. The inhibition of this kinase can lead to reduced tumor growth and improved patient outcomes.

Case Study: Aurora A Kinase Inhibition

In vitro studies demonstrated that derivatives of pyridin-2-amines showed significant growth inhibition in various cancer cell lines, including colon cancer. The following findings were noted:

- GI50 Values : The concentration required to inhibit cell growth by 50% was significantly lower for compounds derived from pyridin-2-amines compared to standard chemotherapeutics.

- Mechanism of Action : These compounds were found to disrupt the cell cycle at the G2/M phase, leading to apoptosis in cancer cells.

Synthetic Methodologies

The synthesis of this compound has been optimized through various methodologies that enhance yield and purity. A notable approach involves a one-pot synthesis strategy that minimizes steps and solvents used, aligning with green chemistry principles.

Table 2: Synthesis Comparison

| Methodology | Yield (%) | Reaction Time (hours) | Solvent Used |

|---|---|---|---|

| Traditional Synthesis | 65 | 12 | DMF |

| One-Pot Synthesis | 85 | 4 | Ethanol |

This comparison highlights the efficiency of modern synthetic routes over traditional methods.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Pyrrolopyrimidine Series

A study on pyrrolopyrimidine derivatives () highlights the impact of substituent positioning on biological activity. Key analogues include:

| Compound | Substituents on Phenyl Ring | Core Structure | Notable Properties |

|---|---|---|---|

| Compound 4 | 2,4-Dimethoxyphenyl | Pyrrolo[2,3-d]pyrimidine | Improved solubility due to methoxy groups; moderate activity in antiparasitic screens |

| Compound 1 | 2-Methoxyphenyl | Pyrrolo[2,3-d]pyrimidine | Baseline activity identified via library screening |

| Compound 2 | 4-Fluoro-2-methoxyphenyl | Pyrrolo[2,3-d]pyrimidine | Enhanced potency against Trypanosoma cruzi due to fluorine’s electronegativity |

| Compound 3 | 4-Chloro-2-methoxyphenyl | Pyrrolo[2,3-d]pyrimidine | Higher cytotoxicity compared to Compound 4, likely due to chloro substitution |

Key Insight : The 2,4-dimethoxy substitution in Compound 4 reduces cytotoxicity compared to halogenated analogues (Compounds 2 and 3), suggesting that electron-donating groups improve selectivity .

Oxadiazole Derivatives with Pyridin-2-amine Moieties

describes oxadiazole-based compounds with pyridin-2-amine groups. Notable examples:

| Compound | Substituents | Core Structure | Activity |

|---|---|---|---|

| 1g | 3,4-Dimethoxyphenyl | 1,3,4-Oxadiazole | Selective anticancer activity against HOP-92 (non-small cell lung cancer) |

| 1c | 4-Chlorophenyl | 1,3,4-Oxadiazole | Broad-spectrum antibacterial activity (MIC: 4–8 µg/mL) |

| 1f | 4-Methoxyphenyl | 1,3,4-Oxadiazole | Antifungal activity (MIC: 4 µg/mL) |

Key Insight : While 3,4-dimethoxy substitution (1g) enhances anticancer selectivity, 2,4-dimethoxy substitution (as in the target compound) may favor different interactions due to steric and electronic differences. The pyridine core in the target compound vs. oxadiazole in 1g likely alters binding affinity to kinase targets .

Pyrimidine-2-amine Derivatives

and compare pyrimidine analogues with varying substituents:

| Compound | Substituents | Core Structure | Molecular Weight | LogP |

|---|---|---|---|---|

| Target Compound | 2,4-Dimethoxyphenyl | Pyridine | 260.3 (estimated) | ~2.1 |

| 4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine | 5-Chloro-2-methoxyphenyl | Pyrimidine | 235.7 | ~2.5 |

| 4-(5-Fluoro-2-methoxyphenyl)pyrimidin-2-amine | 5-Fluoro-2-methoxyphenyl | Pyrimidine | 219.2 | ~2.0 |

Halogenated pyrimidines exhibit higher logP, which may enhance membrane permeability but increase toxicity .

Triazole-Thioacetic Acid Derivatives

evaluates 2,4-dimethoxyphenyl-substituted triazoles:

| Compound | Substituents | Core Structure | Toxicity (Predicted LD50) |

|---|---|---|---|

| Target Compound | 2,4-Dimethoxyphenyl | Pyridine | Not reported |

| Triazole-thioacetic acid derivative | 2,4-Dimethoxyphenyl | 1,2,4-Triazole | LD50: 480 mg/kg (GUSAR prediction) |

Key Insight : The triazole core introduces sulfur, which may enhance metabolic stability but increase acute toxicity compared to the pyridine-based target compound .

Biological Activity

5-(2,4-Dimethoxyphenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activities

The compound has been investigated for various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. Several studies have reported promising results regarding its efficacy against different pathogens and cancer cell lines.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. For instance, it has been evaluated for its effectiveness against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant activity compared to standard treatments .

Anticancer Activity

The compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing inhibitory effects that suggest it may serve as a lead compound in cancer therapy. For example, a derivative of this compound was found to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells . The IC50 values for several derivatives have been documented, indicating their potency against specific cancer types.

The biological effects of this compound are attributed to its interaction with specific molecular targets. The mechanism involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, which is crucial for its antimicrobial and anticancer activities.

- Receptor Interaction : It has been shown to interact with serotonin receptors (5-HT2AR), which could be linked to its psychoactive effects and potential therapeutic applications in psychiatric disorders .

Structure-Activity Relationships (SAR)

The structure of this compound significantly influences its biological activity. Research indicates that modifications to the phenyl ring or the pyridine core can enhance or diminish activity:

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the antiproliferative effects of various derivatives of this compound against multiple human cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 0.36 to 0.86 µM, demonstrating significant anticancer potential .

- Mechanistic Insights : Molecular docking studies have shown that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells . This highlights its potential as a chemotherapeutic agent.

- Antimicrobial Evaluation : In vitro studies indicated that this compound exhibits strong antibacterial activity with MIC values comparable to established antibiotics . This suggests its utility in treating bacterial infections resistant to conventional therapies.

Q & A

Q. What are the most reliable synthetic routes for 5-(2,4-Dimethoxyphenyl)pyridin-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be adapted from methods used for structurally similar pyridine derivatives. For example:

- Nucleophilic substitution on halogenated pyridine precursors with 2,4-dimethoxyphenyl groups under basic conditions (e.g., sodium methoxide in DMF at 80–100°C).

- Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid derivatives of 2,4-dimethoxyphenyl and halogenated pyridin-2-amine precursors. Evidence from analogous compounds suggests Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water mixtures .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature, solvent polarity, and stoichiometry of reagents to improve yields (typical yields range from 45% to 75% for similar compounds). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. Key signals include aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (δ ~5.5 ppm, broad).

- Infrared (IR) Spectroscopy : Detect N-H stretches (~3350 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) from methoxy groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%) .

Q. How can researchers preliminarily assess the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates. For example, use ATP-dependent luciferase assays to detect kinase inhibition (IC₅₀ values <10 µM suggest potency) .

- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate safety margins (IC₅₀ >50 µM is desirable for further development) .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound for drug discovery?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., HSP90 or kinases). Focus on hydrogen bonding between the pyridin-2-amine group and catalytic lysine residues.

- Quantitative Structure-Activity Relationship (QSAR) : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against experimental IC₅₀ data from analogous compounds .

- Toxicity Prediction : Tools like GUSAR can estimate acute toxicity (LD₅₀) and prioritize derivatives with lower risks .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting biological activity across studies)?

Methodological Answer:

- Reproducibility Checks : Ensure consistent synthesis/purification protocols. Variability in methoxy group positioning or residual solvents (e.g., DMF) can alter activity.

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain virulence or culture conditions .

- Advanced Characterization : Use X-ray crystallography (if crystals are obtainable) or 2D NMR (NOESY, HSQC) to confirm stereochemistry and rule out structural isomers .

Q. What electrochemical applications are feasible for this compound, given its electronic properties?

Methodological Answer:

- Corrosion Inhibition : Test via electrochemical impedance spectroscopy (EIS) in acidic media (e.g., 1M HCl). The methoxy and amine groups may adsorb onto mild steel surfaces, forming protective films. Compare inhibition efficiency (%) with commercial inhibitors like benzotriazole .

- Organic Electronics : Characterize HOMO/LUMO levels via cyclic voltammetry. The electron-rich dimethoxyphenyl group may enhance charge transport in organic semiconductors .

Q. What strategies can optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. The amine group may protonate in acidic environments, altering solubility.

- Metabolic Stability : Use liver microsome assays (e.g., human S9 fraction) to identify vulnerable sites (e.g., demethylation of methoxy groups). Introduce electron-withdrawing substituents to slow CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.